molecular formula C13H12N2O2S B11671696 N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

Cat. No.: B11671696
M. Wt: 260.31 g/mol
InChI Key: BBKAHROJARYAAB-NTEUORMPSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a thiophene ring and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 1-(2-hydroxyphenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for about 3 hours, then cooled to room temperature and filtered. The resulting product is left to crystallize, yielding yellow block crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and thiophene ring provide multiple coordination sites, allowing the compound to interact with various molecular targets. These interactions can modulate biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and material science applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-9(10-5-2-3-6-11(10)16)14-15-13(17)12-7-4-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+

InChI Key

BBKAHROJARYAAB-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=CC=C2O

Origin of Product

United States

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